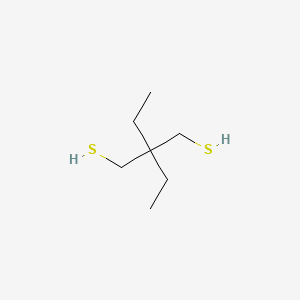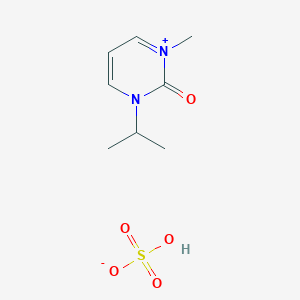![molecular formula C15H19NO4 B14643081 {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone CAS No. 53931-11-6](/img/structure/B14643081.png)
{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone is a complex organic compound with a unique structure that includes a methoxy group, an allyloxy group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-[(prop-2-en-1-yl)oxy]phenol. This intermediate is then reacted with morpholine and a suitable acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and coatings .
作用機序
The mechanism of action of {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting biological pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds and other interactions with target molecules .
類似化合物との比較
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the morpholine ring.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of the morpholine ring.
Uniqueness
The uniqueness of {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone lies in its combination of functional groups. The presence of both the allyloxy and morpholine groups provides distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
53931-11-6 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
(4-methoxy-2-prop-2-enoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19NO4/c1-3-8-20-14-11-12(18-2)4-5-13(14)15(17)16-6-9-19-10-7-16/h3-5,11H,1,6-10H2,2H3 |
InChIキー |
VGYGOWDIZMCHGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


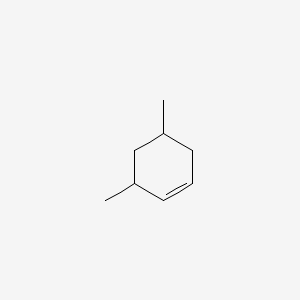
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
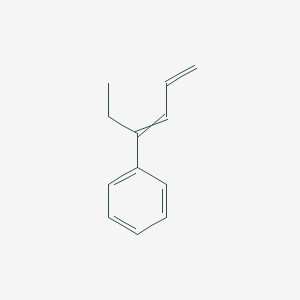

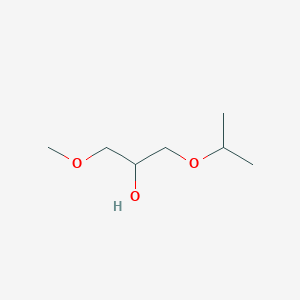
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
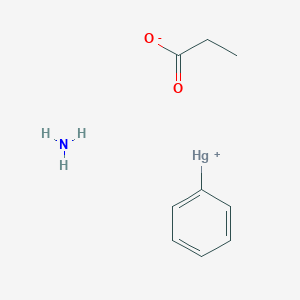
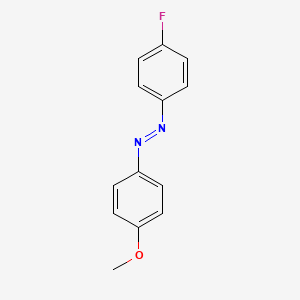
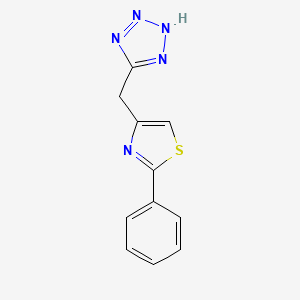
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
